molecular formula C15H20I4NNaO9 B15286387 Sodium (S)-2-amino-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoate pentahydrate

Sodium (S)-2-amino-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoate pentahydrate

Cat. No.: B15286387
M. Wt: 888.93 g/mol
InChI Key: JMHCCAYJTTWMCX-UHFFFAOYSA-M
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Description

Sodium (S)-2-amino-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoate pentahydrate is a complex organic compound characterized by the presence of multiple iodine atoms and hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (S)-2-amino-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoate pentahydrate typically involves the iodination of phenolic compounds followed by the coupling of the iodinated intermediates with amino acids. The reaction conditions often require the use of strong oxidizing agents and controlled temperatures to ensure the selective iodination of the phenolic rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using automated reactors to maintain precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Sodium (S)-2-amino-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoate pentahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include deiodinated derivatives, quinones, and substituted phenolic compounds, which can further undergo additional chemical transformations .

Scientific Research Applications

Sodium (S)-2-amino-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoate pentahydrate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Sodium (S)-2-amino-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoate pentahydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s iodine atoms and hydroxyl groups play a crucial role in its binding affinity and specificity. The pathways involved may include oxidative stress modulation, enzyme inhibition, and receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium (S)-2-amino-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoate pentahydrate is unique due to its specific combination of iodine atoms and amino acid moiety, which confer distinct chemical properties and biological activities.

Properties

IUPAC Name

sodium;2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;pentahydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11I4NO4.Na.5H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;;;;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;5*1H2/q;+1;;;;;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHCCAYJTTWMCX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.O.O.O.O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20I4NNaO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

888.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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